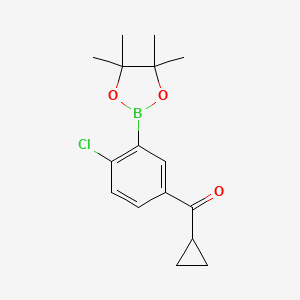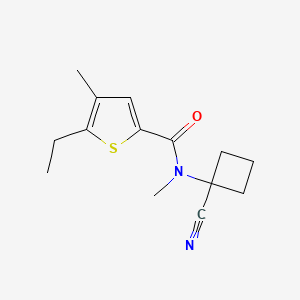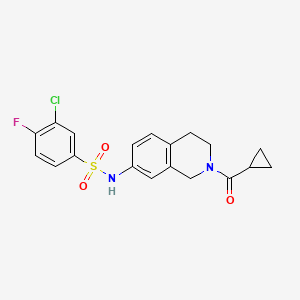![molecular formula C16H17NO4 B2527340 N-(4-(benzo[d][1,3]dioxol-5-iloxi)but-2-in-1-il)ciclobutanocarboxamida CAS No. 1448034-87-4](/img/structure/B2527340.png)
N-(4-(benzo[d][1,3]dioxol-5-iloxi)but-2-in-1-il)ciclobutanocarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide is a synthetic organic compound characterized by a complex structure that includes a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a cyclobutanecarboxamide group
Aplicaciones Científicas De Investigación
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a biochemical probe.
Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Attachment of the But-2-yn-1-yl Linker: The benzo[d][1,3]dioxole intermediate is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to form the but-2-yn-1-yl ether.
Cyclobutanecarboxamide Formation: The final step involves coupling the but-2-yn-1-yl ether with cyclobutanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the purity of starting materials, reaction temperature, and pressure control to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the alkyne group in the but-2-yn-1-yl linker, converting it to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the benzo[d][1,3]dioxole ring, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) for deprotonation, followed by alkyl halides for substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alkenes or alkanes.
Substitution: Various substituted amides or ethers, depending on the nucleophile used.
Mecanismo De Acción
The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with aromatic residues in proteins, while the but-2-yn-1-yl linker provides a rigid structure that can influence binding affinity and specificity. The cyclobutanecarboxamide group may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-2-yloxy)acetamide
- N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide is unique due to its cyclobutanecarboxamide group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability and interaction with biological targets, making it a valuable compound for further research and development.
By understanding the synthesis, reactions, applications, and mechanisms of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide, researchers can better explore its potential in various scientific fields.
Propiedades
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-16(12-4-3-5-12)17-8-1-2-9-19-13-6-7-14-15(10-13)21-11-20-14/h6-7,10,12H,3-5,8-9,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDICKCNWYOKTLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2527258.png)
![N-(4-bromophenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2527260.png)
![9-[2-chloro-5-(trifluoromethyl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2527262.png)



![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone](/img/structure/B2527268.png)
![4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2527270.png)



methanol](/img/structure/B2527274.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B2527279.png)
